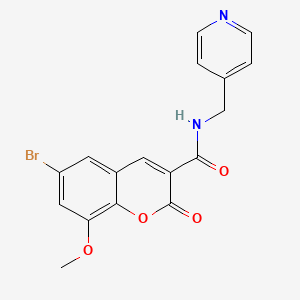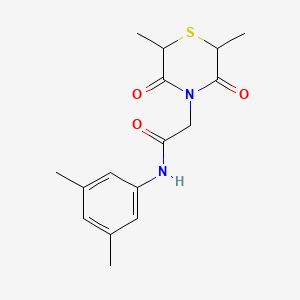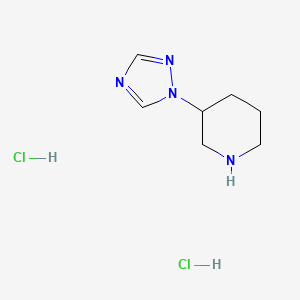
3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The specific molecular structure of “3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific derivative. For example, some derivatives are solid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Krolenko, Vlasov, and Zhuravel (2016) focused on synthesizing new derivatives containing piperidine or pyrrolidine ring structures, including 3-(1H-1,2,4-triazol-1-yl)piperidine, which exhibited strong antimicrobial activity. A structure–activity relationship study was performed for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Antifungal Agents
- Synthesis and Antifungal Activity : Sangshetti and Shinde (2010) developed an improved protocol for synthesizing a novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings. These compounds, including variations of 3-(1H-1,2,4-triazol-1-yl)piperidine, were evaluated for their in vitro antifungal activity, showing significant results (Sangshetti & Shinde, 2010).
Antagonist Activity
- 5-HT2 Antagonist Activity : Watanabe et al. (1992) prepared a series of derivatives including 4-(1H-1,2,3-triazol-1-yl)piperidine with potent 5-HT2 antagonist activity. These compounds were tested for receptor antagonist activity, showing significant results (Watanabe et al., 1992).
Crystal Structure and Theoretical Analysis
- Crystal Structure and Theoretical Analysis : Shukla, Mohan, Vishalakshi, and Chopra (2017) synthesized and characterized biologically active derivatives of 1,2,4 triazoles, including 3-(1H-1,2,4-triazol-1-yl)piperidine. The study involved crystal structure analysis and theoretical evaluations of intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Synthesis Methods
- Convenient Synthesis Methods : Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, and Tolmachev (2012) developed a method for preparing 3-(1H-azol-1-yl)piperidines, including 3-(1H-1,2,4-triazol-1-yl)piperidine, via arylation of azoles with bromopyridines and subsequent reduction (Shevchuk et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(4-8-3-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAVQZSLFACLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)
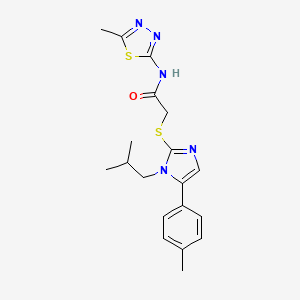

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)
![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)
![N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2484929.png)
![6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2484932.png)
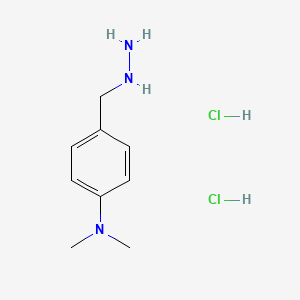
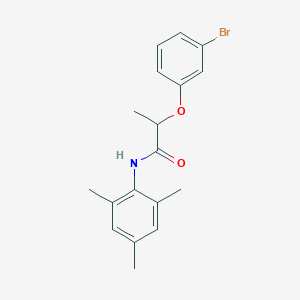
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)
